molecular formula C6H11N B13253760 Hex-1-yn-3-amine

Hex-1-yn-3-amine

Cat. No.: B13253760
M. Wt: 97.16 g/mol
InChI Key: QCPOKUXLSVMAIW-UHFFFAOYSA-N
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Description

It is a derivative of propargylamine and is known for its unique structure, which includes both an alkyne and an amine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-1-yn-3-amine can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with ammonia or an amine under suitable conditions. This reaction typically requires a solvent such as ethanol and may be carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Hex-1-yn-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, alkenes, alkanes, and various substituted amines .

Scientific Research Applications

Hex-1-yn-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: this compound is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which Hex-1-yn-3-amine exerts its effects involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The amine group can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Hexylamine: Similar in structure but lacks the alkyne group.

    Propargylamine: A precursor to Hex-1-yn-3-amine with a simpler structure.

    Hex-3-yn-1-amine: Another isomer with different positioning of the functional groups.

Uniqueness

This compound’s uniqueness lies in its combination of an alkyne and an amine group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

hex-1-yn-3-amine

InChI

InChI=1S/C6H11N/c1-3-5-6(7)4-2/h2,6H,3,5,7H2,1H3

InChI Key

QCPOKUXLSVMAIW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#C)N

Origin of Product

United States

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